(5-Chloro-2-methoxyphenyl)acetonitrile
Overview
Description
(5-Chloro-2-methoxyphenyl)acetonitrile is a chemical compound with the CAS Number: 7048-38-6 . It has a molecular weight of 181.62 and a molecular formula of C9H8ClNO . This compound is a solid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H8ClNO/c1-12-9-3-2-8(10)6-7(9)4-5-11/h2-3,6H,4H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 181.62 and a molecular formula of C9H8ClNO .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Techniques : Research has been conducted on various synthesis methods for p-methoxyphenyl acetonitrile, evaluating simple characteristics of these methods and introducing new synthetic routes for industrial production (Dong, 2011).
Chemical Reactions and Mechanisms : Studies have investigated the kinetics of elimination reactions of 1-chloro-1-(4-methoxyphenyl)-2-phenylethane in acetonitrile, providing insights into the reaction mechanisms and the effects of electron-donating groups (Kumar & Balachandran, 2006).
Application in Molecular Studies
Nucleic Acid Compounds : Research has been conducted on the synthesis of chloro-4',5'-didehydro-5'-deoxyadenosines via chlorination and thermolysis of adenosine 5'-sulfoxides, which are useful in the study of nucleic acids (Wnuk, Dalley, & Robins, 1993).
Optoelectronic Properties : A theoretical investigation was carried out on oligomeric 4-(methoxyphenyl)acetonitrile, providing insights into the structure and optoelectronic properties relevant to molecular modeling (Taouali et al., 2017).
Advances in Chemical Synthesis
New Routes in Organic Chemistry : Research has explored new methods to synthesize indolenines using 2-(2-methoxyphenyl)acetonitrile derivatives, which are significant in the production of natural products and dyes (Huber, Roesslein, & Gademann, 2019).
Photochemical Reactions : Studies have looked into photochemical reactions involving 4-chloro-N,N-dimethylaniline in acetonitrile, leading to the production of various heterocycles (Guizzardi et al., 2000).
Ultrasonic and Solvolysis Research
Sonication Effects : The effects of sonication on non-radical reactions in acetonitrile solutions have been examined, highlighting the impact of ultrasound on chemical reactions (Tuulmets et al., 2014).
Solvolysis Reactions : Investigations into the solvolysis reactions in acetonitrile have provided insights into the kinetics and mechanisms involved, such as nucleophilic addition to tertiary allylic carbocations (Jia et al., 2002).
Safety and Hazards
This compound has been classified with the GHS07 pictogram . The hazard statements include H302, indicating that it is harmful if swallowed . Precautionary statements include P280 (wear protective gloves/eye protection/face protection), P305+P351+P338 (if in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and others .
Properties
IUPAC Name |
2-(5-chloro-2-methoxyphenyl)acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO/c1-12-9-3-2-8(10)6-7(9)4-5-11/h2-3,6H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVPGMOIUQBMWLU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50427900 | |
Record name | (5-chloro-2-methoxyphenyl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50427900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7048-38-6 | |
Record name | (5-chloro-2-methoxyphenyl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50427900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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